molecular formula C23H24N4O3S B2689273 1-(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1351616-31-3

1-(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No. B2689273
CAS RN: 1351616-31-3
M. Wt: 436.53
InChI Key: JPPNVGOZMPOMDD-UHFFFAOYSA-N
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Description

1-(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one, also known as GSK-3 inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. GSK-3 inhibitor is a type of small molecule inhibitor that targets glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes. In

Scientific Research Applications

Anticancer Properties

Compounds similar to 1-(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one have shown promising results in cancer research. A study by Parveen et al. (2017) synthesized substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and similar compounds, which exhibited significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) (Parveen et al., 2017).

Synthesis and Structural Analysis

Studies like the one conducted by van Westrenen and Sherry (1992) focused on the sulfomethylation of piperazine and the polyazamacrocycles with formaldehyde bisulfite in various pH values, leading to the development of new compounds with diverse applications (van Westrenen & Sherry, 1992). Another study by Bauer et al. (1976) synthesized 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and related compounds, indicating potential CNS activity (Bauer et al., 1976).

Pharmacological Evaluation

A study by Kumar et al. (2017) synthesized a novel series of compounds related to this compound and evaluated their antidepressant and antianxiety activities (Kumar et al., 2017). Similarly, Mohan et al. (2014) synthesized novel methylpyrimidine sulfonyl piperazines and evaluated their antibacterial, anthelmintic, and anti-inflammatory properties (Mohan et al., 2014).

properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c28-23(11-16-31(29,30)20-9-5-2-6-10-20)27-14-12-26(13-15-27)22-17-21(24-18-25-22)19-7-3-1-4-8-19/h1-10,17-18H,11-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPNVGOZMPOMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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